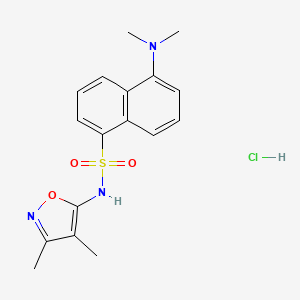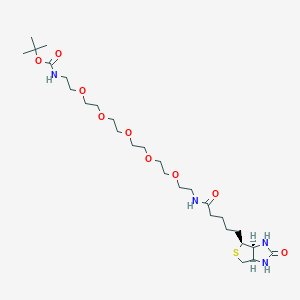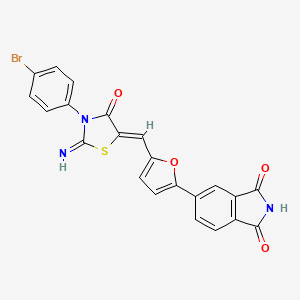
Bms 182874 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS 182874 hydrochloride is a potent, selective, and competitive non-peptide endothelin ETA receptor antagonist. It is known for its high selectivity, displaying over 1000-fold selectivity for ETA receptors over ETB receptors . The compound has a molecular weight of 381.88 and is often used in research settings to study endothelin receptor functions and related pathways .
Mechanism of Action
Target of Action
BMS 182874 hydrochloride is a synthetic compound that acts as a selective, potent, and competitive antagonist of endothelin A (ET-A) receptors . It exhibits a 1000-fold selectivity for ET-A over ET-B receptors .
Mode of Action
This compound inhibits ET-A receptor-mediated Ca2+ mobilization in cells . This inhibition is achieved through a competitive interaction with the ET-A receptors, thereby preventing the binding of endothelin-1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By antagonizing the ET-A receptors, it prevents the mobilization of intracellular calcium ions that would normally be triggered by the binding of endothelin-1 . This can lead to a decrease in vasoconstriction and proliferation of smooth muscle cells, which are common responses to endothelin-1 stimulation .
Pharmacokinetics
The oral bioavailability of this compound is reported to be 100%, indicating that it is completely absorbed and the first-pass metabolism (liver or intestine) is negligible . The pharmacokinetics of this compound are linear within the oral dose range .
Result of Action
The antagonistic action of this compound on ET-A receptors leads to a reduction in endothelin-1-induced responses, such as vasoconstriction and proliferation of smooth muscle cells . This can have significant implications in conditions where endothelin-1 is overexpressed, such as in certain cardiovascular diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in nephrectomized (renally impaired) rats, the in vivo clearance of this compound was significantly reduced . This suggests that renal function can influence the pharmacokinetics and, potentially, the pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
BMS 182874 hydrochloride plays a significant role in biochemical reactions, particularly as an antagonist for the endothelin ETA receptor . It interacts with the endothelin ETA receptor, inhibiting the binding of endothelin-1, a potent vasoconstrictor .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by modulating the activity of the endothelin ETA receptor . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the endothelin ETA receptor, thereby inhibiting the action of endothelin-1 . This inhibition can lead to changes in gene expression and cellular signaling pathways.
Metabolic Pathways
This compound is involved in the endothelin signaling pathway by acting as an antagonist for the endothelin ETA receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its physicochemical properties and its interactions with the endothelin ETA receptor
Subcellular Localization
The subcellular localization of this compound is likely influenced by its physicochemical properties and its interactions with the endothelin ETA receptor
Preparation Methods
The synthesis of BMS 182874 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including sulfonation, amination, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
BMS 182874 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Scientific Research Applications
BMS 182874 hydrochloride is widely used in scientific research due to its selective antagonism of endothelin ETA receptors. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of endothelin receptor antagonists.
Biology: Employed in cellular studies to understand the role of endothelin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to endothelin receptor activity, such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting endothelin receptors.
Comparison with Similar Compounds
BMS 182874 hydrochloride is unique due to its high selectivity for endothelin ETA receptors. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist that targets both ETA and ETB receptors.
Ambrisentan: Another selective ETA receptor antagonist, but with different pharmacokinetic properties.
Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to this compound. The uniqueness of this compound lies in its high selectivity and competitive inhibition of ETA receptors, making it a preferred choice for specific research applications.
Properties
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFRNZGYDOBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)


